![molecular formula C9H14N2O2 B2710569 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1006446-72-5](/img/structure/B2710569.png)
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
“3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been studied for their potential in various biological activities and have been used in the development of new pesticides .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid”, often involves intermediate derivatization methods (IDMs) . A study reported the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl to enhance the potency of quinclorac, a herbicide . The compounds were confirmed by melting point, 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of “3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid” can be represented by the linear formula C9H14N2O2 . The exact molecular weight of the compound is 182.22 g/mol .Scientific Research Applications
- Researchers have explored the antitumor activity of derivatives containing the pyrazole ring. For instance, compounds like 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole have been synthesized and evaluated against different cell lines, including MCF-7 and CaCo-2 .
- Additionally, molecular simulation studies have justified the potent in vitro antipromastigote activity of certain pyrazole derivatives, emphasizing their potential as antileishmanial agents .
- Pyrazole-containing compounds exhibit diverse biological activities, including antibacterial, antimycobacterial, and antifungal effects. These properties make them promising candidates for combating infectious diseases .
- Some pyrazole derivatives, such as enviroxime , have demonstrated antiviral effects. These compounds could play a role in inhibiting viral replication .
- Pyrazole-based molecules have been investigated as inhibitors of specific enzymes. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used in the manufacture of commercial fungicides that inhibit succinate dehydrogenase .
- Although specific studies on this compound are scarce, pyrazole derivatives have been explored for their potential in managing metabolic disorders (such as diabetes) and inflammatory conditions .
- Imidazole-containing compounds, including pyrazoles, serve as essential synthons in drug development. Researchers continue to explore their structural modifications to create novel pharmaceutical agents .
Antitumor Potential
Antimicrobial Properties
Antiviral Activity
Enzyme Inhibition
Metabolic Disorders and Inflammation
Drug Development
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a variety of biological targets .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, which may influence their reactivity and interaction with biological targets .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound.
It’s also important to note that the compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential in drug development .
properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSKMSZVMRVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propanoic acid |
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